Ethyl 4-bromo-3-chloro-5-fluorobenzoate
Description
Ethyl 4-bromo-3-chloro-5-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at the 4-, 3-, and 5-positions, respectively, with an ethyl ester group at the 1-position.
Properties
Molecular Formula |
C9H7BrClFO2 |
|---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
ethyl 4-bromo-3-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 |
InChI Key |
REQVYCJONYURPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-bromo-3-chloro-5-fluorobenzoic acid+ethanolH2SO4Ethyl 4-bromo-3-chloro-5-fluorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-chloro-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction: The major product is 4-bromo-3-chloro-5-fluorobenzyl alcohol.
Hydrolysis: The major product is 4-bromo-3-chloro-5-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-3-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-chloro-5-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9)
- Molecular Formula : C₉H₇BrClFO₂
- Molar Mass : 281.51 g/mol
- Substituent Positions : Bromine (5-), chlorine (2-), fluorine (4-)
- Key Differences: The altered substitution pattern (5-Br vs. 4-Br in the target compound) significantly impacts electronic distribution.
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6)
- Molecular Formula : C₁₈H₁₆BrClFO₄
- Molar Mass : 447.68 g/mol
- Structural Features : Contains a benzyl ether group with additional chloro and fluoro substituents, as well as an ethoxy group at the 5-position.
- Key Differences: The benzyl ether moiety increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the simpler halogenated ethyl benzoate structure of the target compound.
Comparative Analysis of Physicochemical Properties
*Note: Values for the target compound are extrapolated based on structural analogs.
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